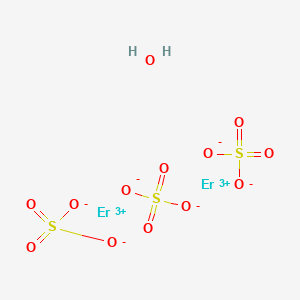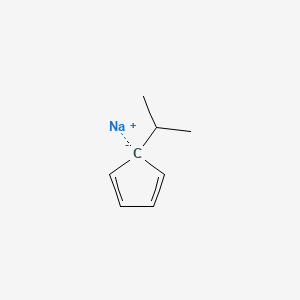
Isobutilciclopentadienuro de sodio
Descripción general
Descripción
Sodium isopropylcyclopentadienide (NaICP) is an organometallic compound that is widely used in organic synthesis. It is a strong nucleophile that is commonly used to initiate polymerization reactions and to perform various types of organic transformations.
Aplicaciones Científicas De Investigación
Síntesis de Bioconjugados basados en Rutenio
El Isobutilciclopentadienuro de sodio sirve como reactivo en la síntesis de bioconjugados basados en rutenio . Estos bioconjugados son significativos en la química medicinal debido a sus aplicaciones potenciales en la administración de fármacos y como sondas en sistemas biológicos. Los complejos de rutenio son conocidos por sus propiedades anticancerígenas y su capacidad para unirse a moléculas biológicas, lo que los hace valiosos en la terapia dirigida.
Desarrollo de Ligandos Difosfina de Sándwich de Cobalto
Este compuesto se utiliza en la creación de ligandos difosfina de sándwich de cobalto y sus complejos de paladio quelatados . Estos ligandos son cruciales en la catálisis, particularmente en reacciones que implican la formación o ruptura de enlaces carbono-fósforo. Los complejos de paladio quelatados también son importantes en las reacciones de acoplamiento cruzado, que son cruciales en la síntesis de moléculas orgánicas complejas.
Síntesis de Complejos de Niobio y Zirconio
Los investigadores utilizan this compound para sintetizar complejos de niobio y circonio con ligandos ansa sustituidos asimétricamente . Estos complejos tienen aplicaciones en la catálisis de polimerización, permitiendo la producción de polímeros con propiedades específicas. También se utilizan en el estudio de las interacciones metal-ligando y su impacto en la actividad catalítica.
Creación de Vanadocenos Sustituidos
El compuesto es un reactivo para la síntesis de vanadocenos sustituidos . Los vanadocenos son conocidos por sus propiedades mimetizadoras de la insulina, lo que los hace interesantes en la investigación de la diabetes. También juegan un papel en el desarrollo de agentes antitumorales y antimicrobianos debido a sus propiedades redox únicas.
Síntesis de Ligandos Ciclopentadieno Sustituidos con Isopropilo
El this compound es clave en la síntesis de ligandos ciclopentadieno sustituidos con isopropilo . Estos ligandos son esenciales en la química organometálica, donde se utilizan para modificar las propiedades electrónicas y estéricas de los centros metálicos en los catalizadores. Esta modificación puede conducir a una mayor actividad catalítica y selectividad.
Mejora de la Eficiencia y Selectividad Catalítica
La modificación estructural de los ligandos ciclopentadienilo en los metalocenos, utilizando this compound, mejora la eficiencia y la selectividad catalítica . Esto es particularmente importante en reacciones que involucran la funcionalización del enlace C–H, donde la precisión y la selectividad son cruciales para el resultado deseado.
Mecanismo De Acción
Target of Action
Sodium isopropylcyclopentadienide is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
It may do this by providing an alternative reaction pathway or by stabilizing the transition state of the reaction .
Biochemical Pathways
Sodium isopropylcyclopentadienide is involved in the synthesis of various compounds. For instance, it has been used as a reactant for the synthesis of ruthenium-based bioconjugates, cobalt sandwich diphosphine ligand and its chelated palladium complex, niobium and zirconium complexes with asymmetrically substituted ansa ligands, substituted vanadocenes, and isopropyl substituted cyclopentadiene ligands
Result of Action
The primary result of Sodium isopropylcyclopentadienide’s action is the facilitation of chemical reactions, leading to the formation of desired products . On a molecular level, this involves changes in the configuration of atoms and bonds within the reactants. On a cellular level, the effects would depend on the specific reaction and the nature of the products formed.
Action Environment
The action, efficacy, and stability of Sodium isopropylcyclopentadienide can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which means that reactions involving this compound must be carried out under controlled conditions to prevent its degradation. Other factors, such as temperature and pH, may also affect its catalytic activity.
Propiedades
IUPAC Name |
sodium;5-propan-2-ylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.Na/c1-7(2)8-5-3-4-6-8;/h3-7H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYSOVJPHUTFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C-]1C=CC=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583819 | |
| Record name | Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65090-77-9 | |
| Record name | Sodium 1-(propan-2-yl)cyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium isopropylcyclopentadienide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

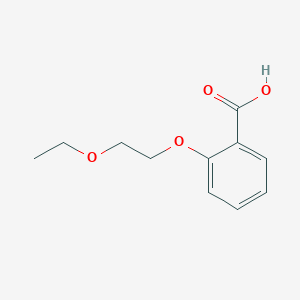
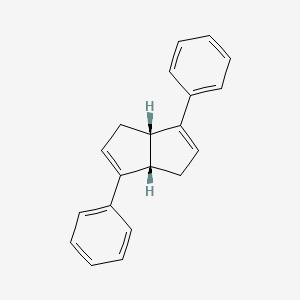
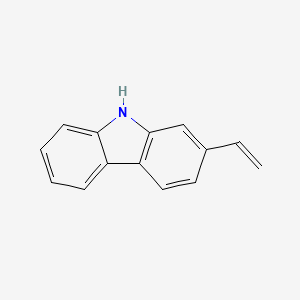
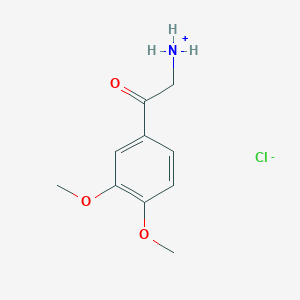
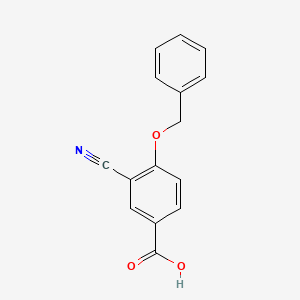

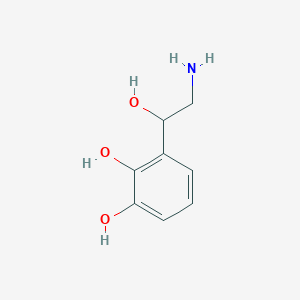
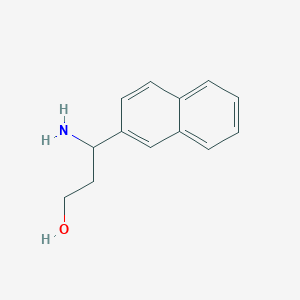
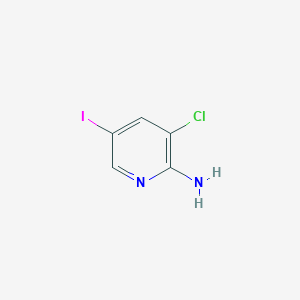

![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)

